Bopindolol malonate
Overview
Description
Bopindolol malonate is a pharmaceutical compound primarily used as a beta-adrenergic receptor antagonist. It is an ester prodrug of pindolol, which means it is metabolized in the body to produce the active drug, pindolol . This compound is used in the management of hypertension and angina pectoris .
Mechanism of Action
Target of Action
Bopindolol malonate primarily targets the Beta-1 adrenergic receptor and the Beta-2 adrenergic receptor . These receptors are mainly located in the heart and are crucial for regulating heart rate and blood pressure .
Mode of Action
This compound, as a prodrug of pindolol, non-selectively blocks Beta-1 and Beta-2 adrenergic receptors . This inhibition of the receptors results in a decrease in heart rate and blood pressure . By binding to Beta-2 receptors in the juxtaglomerular apparatus, this compound inhibits the production of renin . This inhibition subsequently reduces the production of angiotensin II and aldosterone .
Biochemical Pathways
The inhibition of renin production by this compound affects the Renin-Angiotensin-Aldosterone System (RAAS) . This system is responsible for regulating blood pressure and fluid balance. By inhibiting the production of renin, this compound reduces the production of angiotensin II and aldosterone, which are potent vasoconstrictors and promote water retention, respectively .
Pharmacokinetics
Pindolol is known to be nonpolar and hydrophobic, with low to moderate lipid solubility .
Result of Action
The primary result of this compound’s action is a decrease in heart rate and blood pressure . This is achieved through its non-selective blockade of Beta-1 and Beta-2 adrenergic receptors . Additionally, by inhibiting the production of renin, it reduces the vasoconstriction and water retention due to angiotensin II and aldosterone, respectively .
Biochemical Analysis
Biochemical Properties
Bopindolol Malonate, as a prodrug of pindolol, interacts with beta-1 adrenergic receptors and beta-2 adrenergic receptors . These interactions are antagonistic in nature, inhibiting the effects of epinephrine and norepinephrine .
Cellular Effects
This compound influences cell function by decreasing heart rate and blood pressure, as it inhibits the effects of epinephrine and norepinephrine on beta-1 adrenergic receptors . It also inhibits the production of renin, thereby inhibiting angiotensin II and aldosterone production .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to beta-1 adrenergic receptors, thereby inhibiting the effects of epinephrine and norepinephrine . This results in a decrease in heart rate and blood pressure .
Metabolic Pathways
This compound, as a prodrug of pindolol, inhibits the production of renin, thereby inhibiting the metabolic pathways of angiotensin II and aldosterone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bopindolol malonate involves several steps. The starting material, 4-hydroxy-2-methylindole, reacts with epichlorohydrin in the presence of a base to form 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole . This intermediate is then reacted with tert-butylamine to produce 4-(2-hydroxy-3-tert-butylaminopropoxy)-2-methylindole . Finally, ester formation with benzoic anhydride in the presence of hexamethylphosphoric acid triamide completes the synthesis of bopindolol .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the processes are often automated to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Bopindolol malonate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions
Hydrolysis: This compound is hydrolyzed in the body to produce the active drug, pindolol.
Substitution: Substitution reactions can occur at the indole ring, particularly at the 2-methyl position.
Major Products Formed
The major product formed from the hydrolysis of this compound is pindolol . Other products may include various oxidized or substituted derivatives, depending on the specific reaction conditions .
Scientific Research Applications
Bopindolol malonate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pindolol: The active metabolite of bopindolol malonate, used as a beta-adrenergic receptor antagonist.
Celiprolol: Another beta-blocker with similar therapeutic uses.
Propranolol: A non-selective beta-blocker used for various cardiovascular conditions.
Uniqueness
This compound is unique in its slow dissociation from beta-1 adrenergic receptors, which may contribute to its prolonged therapeutic effects . Additionally, its prodrug nature allows for controlled release of the active metabolite, pindolol, enhancing its efficacy and reducing potential side effects .
Properties
IUPAC Name |
[1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate;propanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3.C3H4O4/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17;4-2(5)1-3(6)7/h5-13,18,24-25H,14-15H2,1-4H3;1H2,(H,4,5)(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOONRJGLKHGJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3.C(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501002965 | |
Record name | Bopindolol malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501002965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82857-38-3 | |
Record name | Bopindolol malonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82857-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bopindolol malonate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082857383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bopindolol malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501002965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate; propanedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BOPINDOLOL MALONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3UWR70991 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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